

# 4-(Isobutylsulfonyl)phenylboronic acid CAS number 1217500-99-6 properties

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## Compound of Interest

Compound Name: 4-(Isobutylsulfonyl)phenylboronic acid

Cat. No.: B594665

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## An In-depth Technical Guide to 4-(Isobutylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Isobutylsulfonyl)phenylboronic acid** (CAS Number: 1217500-99-6), a key organoboron compound.<sup>[1]</sup> This document details its physicochemical properties, a representative synthesis protocol, its applications in research and development, and essential safety information. The content is structured to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

## Core Compound Properties

**4-(Isobutylsulfonyl)phenylboronic acid** is an organic compound featuring a phenylboronic acid moiety substituted with an isobutylsulfonyl group.<sup>[1]</sup> This structure makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Table 1: Physicochemical and Identification Data

Property	Value	Source
CAS Number	1217500-99-6	
Molecular Formula	C <sub>10</sub> H <sub>15</sub> BO <sub>4</sub> S	[2]
Molecular Weight	242.1 g/mol	[2]
Physical Form	Solid	
Purity	Typically ≥97%	
IUPAC Name	4-(isobutylsulfonyl)phenylboronic acid	
InChI Key	WGYQGDKMBFOTGS-UHFFFAOYSA-N	
SMILES	<chem>CC(C)CS(=O)(=O)c1ccc(cc1)B(O)O</chem>	[3]
Storage Temperature	Room temperature, under inert atmosphere	[3]

## Synthesis Methodology

The synthesis of sulfonyl-substituted phenylboronic acids typically involves a multi-step process starting from a corresponding brominated precursor. The following is a representative experimental protocol adapted from analogous syntheses of similar compounds.[4]

### Experimental Protocol: Representative Synthesis

**Objective:** To synthesize a sulfonyl-phenylboronic acid via lithiation and borylation of a sulfonyl-bromophenyl precursor.

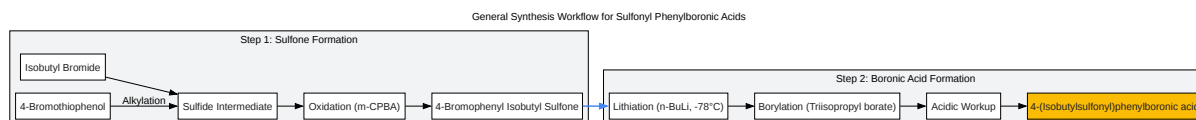
#### Step 1: Synthesis of the Sulfonyl Precursor (e.g., 4-Bromophenyl isobutyl sulfone)

- Dissolve 4-bromothiophenol in a suitable solvent like methanol.
- Add sodium methoxide and stir the mixture.

- Add isobutyl bromide and heat the reaction mixture to reflux to form the corresponding sulfide.
- After cooling, isolate the crude sulfide.
- Dissolve the sulfide in a solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Cool the solution in an ice bath and add an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA), in portions to oxidize the sulfide to the sulfone.
- Stir the mixture until the reaction is complete (monitored by TLC).
- Work up the reaction by washing with a sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 4-bromophenyl isobutyl sulfone.

#### Step 2: Boronic Acid Formation

- Dissolve the 4-bromophenyl isobutyl sulfone in a dry, anhydrous solvent system, such as a mixture of tetrahydrofuran (THF) and toluene, under an inert argon atmosphere.<sup>[4]</sup>
- Cool the solution to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.<sup>[4]</sup>
- Slowly add n-butyllithium (n-BuLi) to the solution to perform a lithium-halogen exchange.
- After stirring for a short period, add triisopropyl borate to the reaction mixture.<sup>[4]</sup>
- Allow the reaction to slowly warm to room temperature and stir for several hours.
- Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) and stir vigorously.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **4-(Isobutylsulfonyl)phenylboronic acid**.



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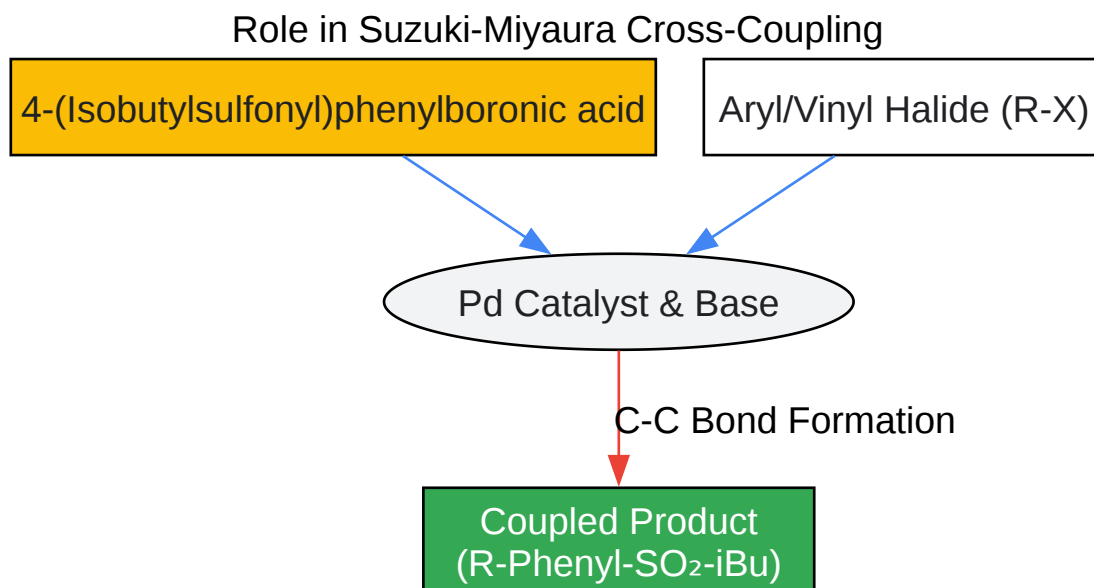
**Caption:** General synthesis workflow.

## Applications in Research and Drug Development

Phenylboronic acids are exceptionally versatile building blocks in modern organic chemistry and medicinal chemistry.[5] Their utility stems from their stability, ease of handling, and reactivity in key chemical reactions.

- **Suzuki-Miyaura Cross-Coupling:** **4-(Isobutylsulfonyl)phenylboronic acid** is an ideal coupling partner in Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex. This is a cornerstone reaction for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[6]
- **Medicinal Chemistry:** The phenylboronic acid moiety and its derivatives have gained significant attention for their biological activities.[7] They are known to act as enzyme inhibitors, particularly for serine proteases, by forming a stable, covalent bond with the enzyme's active site.[7] The sulfonyl group in this specific compound can act as a pharmacophore, potentially improving drug potency and metabolic stability by engaging in favorable interactions with biological targets.[6]
- **Biomarker Recognition:** Phenylboronic acids can reversibly bind to cis-diols, a structural motif found in sugars and glycoproteins.[8][9] This property is exploited in the development of diagnostic sensors and targeted drug delivery systems that can recognize specific

biomarkers, such as sialic acids which are often overexpressed on the surface of cancer cells.[7][8]



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**Caption:** Suzuki-Miyaura reaction workflow.

## Safety and Handling

Proper handling of **4-(Isobutylsulfonyl)phenylboronic acid** is essential in a laboratory setting. The compound is classified as harmful.

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Source
Pictogram	GHS07 (Exclamation mark)		
Signal Word	Warning		
Hazard Statements	H302	Harmful if swallowed.	
H312	Harmful in contact with skin.		
H332	Harmful if inhaled.		
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	
P264	Wash skin thoroughly after handling.		
P270	Do not eat, drink or smoke when using this product.		
P280	Wear protective gloves/protective clothing/eye protection/face protection.		
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.		
P302+P352	IF ON SKIN: Wash with plenty of soap and water.		
P304+P340	IF INHALED: Remove person to fresh air and		

keep comfortable for breathing.

P501

Dispose of contents/container to an approved waste disposal plant.

#### Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
- Avoid dust formation and inhalation.[11]
- Store in a tightly sealed container in a dry place, preferably under an inert atmosphere, as boronic acids can be hygroscopic.[11]
- Wash hands thoroughly after handling.

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